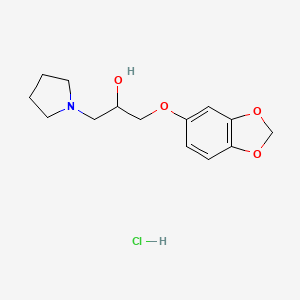

1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Description

1-(2H-1,3-Benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound characterized by a benzodioxoloxy moiety linked via a propan-2-ol chain to a pyrrolidine ring, with a hydrochloride counterion enhancing its stability and solubility. The pyrrolidine ring, a five-membered secondary amine, may contribute to basicity and pharmacokinetic properties, while the propan-2-ol linker introduces stereochemical complexity.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yloxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c16-11(8-15-5-1-2-6-15)9-17-12-3-4-13-14(7-12)19-10-18-13;/h3-4,7,11,16H,1-2,5-6,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGJGHQVUNEFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

Attachment of the Propanol Chain: The benzo[d][1,3]dioxole is then reacted with an appropriate halogenated propanol derivative under basic conditions to form the intermediate.

Introduction of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under nucleophilic substitution conditions to yield the final product.

Formation of the Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ketone (if formed) can be reduced back to the alcohol using reducing agents like sodium borohydride.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the alcohol.

Substitution: Formation of N-alkylated pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Psychoactive Properties:

The benzodioxole structure is commonly found in various psychoactive compounds. Research indicates that derivatives of this structure can exhibit significant biological activities, including analgesic and anti-inflammatory effects. The compound's potential as a therapeutic agent for conditions like anxiety and depression is currently under investigation .

Pharmacological Studies:

Studies have shown that compounds similar to 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders .

Synthetic Pathways:

The synthesis of this compound typically involves multi-step chemical processes, including modifications of existing benzodioxole derivatives. These synthetic pathways are crucial for producing analogs with enhanced efficacy and reduced side effects.

Case Study 1: Antidepressant Activity

A recent study explored the antidepressant-like effects of compounds derived from the benzodioxole structure in animal models. Results indicated that these compounds significantly reduced depressive-like behaviors when administered at specific dosages, suggesting their potential as novel antidepressants .

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of pyrrolidine-containing compounds. The study demonstrated that these compounds could effectively reduce pain responses in rodent models, indicating their utility in pain management therapies .

The biological activity of 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can be summarized as follows:

| Activity Type | Description |

|---|---|

| Analgesic | Potential pain relief properties observed in preclinical studies. |

| Antidepressant | Demonstrated efficacy in reducing depressive symptoms in animal models. |

| Neurotransmitter Interaction | Modulates serotonin and dopamine pathways, suggesting relevance for mood disorders. |

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

USP Paroxetine-Related Compounds

- USP Paroxetine Related Compound G RS (±)-trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl-4′-phenyl)piperidine hydrochloride (C25H24FNO3·HCl) shares the benzodioxoloxy group but incorporates a piperidine ring (six-membered) instead of pyrrolidine. The fluorophenyl substituent on the piperidine enhances lipophilicity and serotonin reuptake inhibition, as seen in paroxetine derivatives. The hydrochloride salt mirrors the target compound’s formulation .

- Paroxetine System Suitability Mixture A RS contains piperidine-based impurities with methoxy or phenyl substituents.

Nadolol Impurity F (EP) Hydrochloride

- (2RS)-1-[(1,1-Dimethyl ethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride (C15H22ClNO2) replaces the benzodioxol group with a naphthalenyloxy moiety. The bulky naphthalene system may enhance β-adrenergic receptor binding (as in nadolol, a β-blocker) but reduce aqueous solubility compared to the benzodioxol group. The tert-butyl amino group increases hydrophobicity, contrasting with the pyrrolidine’s compact cyclic amine .

1-(2H-1,3-Benzodioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

- This analogue (C15H24Cl2N2O4) substitutes pyrrolidine with a 4-methylpiperazine ring. The methyl group may reduce metabolic oxidation compared to unsubstituted pyrrolidine .

Comparative Data Table

Pharmacological and Physicochemical Implications

- Piperazine’s dual nitrogen atoms may enhance solubility but increase susceptibility to protonation-dependent clearance .

- Aromatic Substituents : The benzodioxol group’s electron-rich nature contrasts with naphthalene’s hydrophobicity, suggesting divergent therapeutic applications (e.g., CNS vs. cardiovascular targets) .

- Salt Form : Hydrochloride salts in all compounds improve crystallinity and bioavailability, critical for pharmaceutical formulations .

Research and Development Considerations

- Stereochemistry : The propan-2-ol linker introduces chiral centers, necessitating enantiomeric resolution for optimized activity, as seen in nadolol and paroxetine .

- Metabolism : Pyrrolidine’s susceptibility to oxidative metabolism (vs. piperazine’s stability) may require structural modifications to enhance half-life .

Biological Activity

1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's chemical structure can be described as follows:

- Molecular Formula : C16H18N4O4

- Molecular Weight : 330.34 g/mol

- CAS Number : 2309585-48-4

These properties are crucial for understanding its interactions at the molecular level.

1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride exhibits various biological activities attributed to its structural components:

- G Protein-Coupled Receptor Modulation : The benzodioxole moiety is known to interact with G protein-coupled receptors (GPCRs), which play a significant role in cell signaling pathways. This interaction can lead to modulation of intracellular calcium levels and activation of downstream signaling pathways .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress .

Therapeutic Potential

The compound's pharmacological profile indicates potential applications in several therapeutic areas:

- Neuroprotection : Given its interaction with GPCRs, the compound may offer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains, indicating that this compound could possess antibacterial or antifungal properties .

Case Studies and Research Findings

Research has indicated significant findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluating derivatives of benzodioxole reported that certain compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial properties .

- In Vivo Studies : In animal models, compounds with similar structures have been shown to reduce inflammation and pain responses, indicating potential applications in treating inflammatory disorders. Specific attention was given to the inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced models .

- Cytotoxicity Assessments : Investigations into the cytotoxic effects of related compounds on cancer cell lines revealed that some derivatives induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity and potential as chemotherapeutic agents .

Comparative Analysis of Related Compounds

A comparison table below summarizes the biological activities of 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride with related compounds:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Antioxidant Activity |

|---|---|---|---|

| 1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride | Moderate | Potential | Yes |

| 2-(2H-benzodioxol-5-yloxy)-phenyl derivatives | High | Limited | Yes |

| Pyrazole derivatives | High | Yes | Moderate |

Q & A

Q. Key Data :

| Reaction Component | Conditions | Yield |

|---|---|---|

| 2-Fluorobenzaldehyde + Pyrrolidine | 150°C, 20h, DMF | 93% |

Basic: How can the stereochemical integrity of the propan-2-ol backbone be preserved during synthesis?

Answer:

- Use chiral auxiliaries or enantiopure starting materials.

- Employ asymmetric catalysis (e.g., chiral ligands for hydroxylation steps).

- Verify stereochemistry via 1H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidine protons ) or X-ray crystallography .

Advanced: What analytical methods resolve contradictions in reported spectral data for benzodioxol-pyrrolidine derivatives?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., expected vs. observed m/z).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic (δ 6.75–7.61 ppm ) or pyrrolidine regions.

- Comparative crystallography : Cross-validate with structurally similar compounds (e.g., 3-(2H-1,3-benzodioxol-5-ylmethyl) derivatives ).

Advanced: How do reaction kinetics influence the formation of byproducts in propan-2-ol hydrochloride synthesis?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing elimination byproducts .

- Temperature control : Heating >100°C accelerates undesired dehydration; optimize at 80–90°C.

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine coupling efficiency .

Basic: What are the recommended storage and handling protocols for the hydrochloride salt form?

Answer:

- Storage : Keep in airtight containers at –20°C in a dry, dark environment to prevent hygroscopic degradation .

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis. Centrifuge suspensions (>10,000 rpm) before use .

Advanced: How can computational modeling predict the compound’s binding affinity to neurological targets?

Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with dopamine receptors (e.g., pyrrolidine as a pharmacophore ).

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR models : Corrogate substituent effects (e.g., benzodioxole’s electron-rich ring) with IC₅₀ values .

Basic: What safety precautions are critical when handling pyrrolidine derivatives?

Answer:

- Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of volatile amines .

- PPE : Wear nitrile gloves, goggles, and lab coats. Neutralize spills with 5% acetic acid .

Advanced: How to design in vivo studies assessing the compound’s metabolic stability?

Answer:

- Pharmacokinetic assays : Administer 10 mg/kg (IV/PO) in rodent models; collect plasma at 0.5, 1, 2, 4, 8h intervals.

- LC-MS/MS quantification : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization .

- Metabolite ID : Screen for glucuronidation (benzodioxole ring) or N-oxidation (pyrrolidine) via high-resolution orbitrap MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.